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molecular formula C14H12O B8803180 1-Fluorenemethanol CAS No. 73728-55-9

1-Fluorenemethanol

Cat. No. B8803180
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210352

Procedure details

The process for producing 1-methyl fluorene by the reduction of 1-hydroxymethyl fluorene involves four steps when one uses fluoranthene as the starting material. The first step involves the conversion of the fluoranthene to 1-carboxylic acid fluorenone, preferably by the reaction of the fluoranthene with hydrogen peroxide in acetic acid. The resulting 1-carboxylic acid fluorenone is then reduced with hydrogen using a palladium carbon catalyst in the same manner as previously described. The resulting 1-carboxylic acid fluorene is then reduced using a lithium aluminum hydride/aluminum chloride catalyst to obtain the 1-hydroxymethyl fluorene which is then reduced with hydrogen in the presence of a palladium carbon catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
lithium aluminum hydride aluminum chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-carboxylic acid fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=CC=[CH:5][C:4]3=[CH:3][CH:2]=1.[OH:17]O.[H][H]>C(O)(=O)C.[C].[Pd].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-]>[OH:17][CH2:5][C:4]1[C:16]2[CH2:8][C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:15]=2[CH:1]=[CH:2][CH:3]=1 |f:4.5,6.7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
lithium aluminum hydride aluminum chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
Step Five
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
1-carboxylic acid fluorene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC=2C3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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